
(3-Benzylpiperidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C19H20FNO2 and a molecular weight of 313.37 g/mol . This compound contains a piperidine ring, a benzyl group, and a fluoro and hydroxy substituted phenyl group . It has potential pharmaceutical applications due to its unique structural features .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with benzylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques. The use of continuous flow reactors and high-throughput screening methods can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluoro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone
- (3-Benzylpiperidin-1-yl)-(4-hydroxyphenyl)methanone
- (3-Benzylpiperidin-1-yl)-(3-fluoro-phenyl)methanone
Uniqueness
(3-Benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Propriétés
Formule moléculaire |
C19H20FNO2 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(3-benzylpiperidin-1-yl)-(3-fluoro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H20FNO2/c20-17-12-16(8-9-18(17)22)19(23)21-10-4-7-15(13-21)11-14-5-2-1-3-6-14/h1-3,5-6,8-9,12,15,22H,4,7,10-11,13H2 |
Clé InChI |
DMJDYKGLXYDAJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)O)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




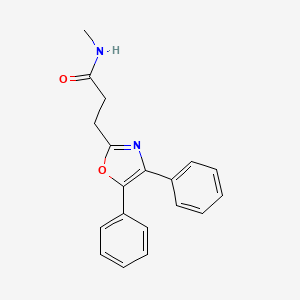
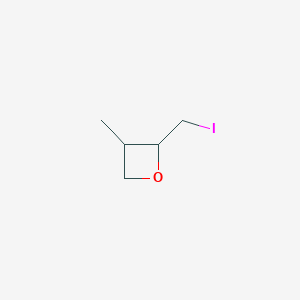

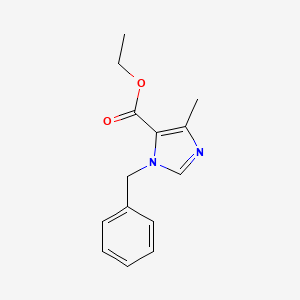
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)
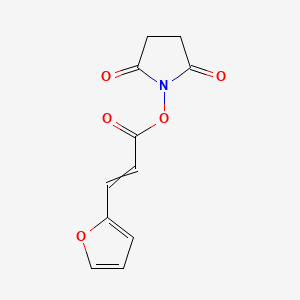
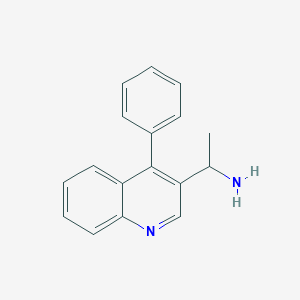
![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)


